molecular formula C₂₇H₄₆O₂Si B131989 (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one CAS No. 58701-45-4

(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one

Cat. No.: B131989
CAS No.: 58701-45-4
M. Wt: 430.7 g/mol
InChI Key: XMTKPEYPGQAHCU-OZESZIMSSA-N
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Description

(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one is a sophisticated pregnenolone derivative designed for advanced chemical and pharmacological research. This compound features a tert-butyldimethylsilyl (TBS) ether group at the 3beta-position, a common protecting group in organic synthesis that enhances the molecule's stability and manipulates its physicochemical properties for specific synthetic pathways . The 17alpha-methyl modification is a strategic structural alteration that can significantly impact the compound's biological activity and metabolic fate, making it a valuable tool for structure-activity relationship (SAR) studies . Its primary research value lies in its role as a crucial synthetic intermediate. It can be used in the efficient preparation of steroids and vitamin D derivatives with specific configurations at the C20 position . Furthermore, structurally similar analogs, such as 3beta-(benzyloxy)-17alpha-methyl-pregn-5-en-20-one, have been investigated for their potential in treating cognitive disorders due to their unique mechanism of acting as endogenous signaling-specific inhibitors at the CB1 receptor, without being metabolized into downstream active steroids . This suggests potential application in studying neurodegenerative diseases, neurodevelopmental disorders, and other cognitive impairments . Researchers can utilize this TBS-protected derivative to probe the mechanisms of neuroactive steroids, which are known to modulate key neurotransmitter receptors in the brain, such as the NMDA receptor . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3/t20-,21-,22-,23-,24-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKPEYPGQAHCU-OZESZIMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551138
Record name (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58701-45-4
Record name (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one typically involves the protection of the hydroxyl group at the 3-position of the steroid nucleus. This is achieved by reacting the steroid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 20-keto group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the 20-keto group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to remove the silyl protecting group.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected steroids or steroids with new functional groups.

Scientific Research Applications

The biological activity of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one has been explored primarily as a steroid hormone analog. Compounds with similar structures are known to exhibit various biological activities, including:

  • Hormonal Activity : This compound may function as an analog to natural steroid hormones, potentially influencing hormonal pathways and receptor interactions.
  • Anticancer Potential : Research indicates that modifications in steroid structures can lead to compounds with significant antiproliferative effects against various cancer cell lines.

Applications in Research

  • Steroid Hormone Research
    • The compound is utilized in studies investigating the mechanisms of steroid hormone action and receptor binding affinities.
    • It serves as a model compound for developing new steroidal drugs with improved efficacy and safety profiles.
  • Cancer Research
    • Investigations into its anticancer properties have shown that it may inhibit cell proliferation in specific cancer cell lines.
    • Case studies have explored its potential synergistic effects when used alongside traditional chemotherapy agents.
  • Biochemical Interaction Studies
    • The compound is used to study interactions with biomolecules, providing insights into metabolic pathways and enzyme interactions.

Data Summary

The following table summarizes key findings regarding the biological activity and potential applications of this compound:

Study/CompoundBiological ActivityMechanism
In vitro studiesAntiproliferative against cancer cell linesPotential inhibition of cell cycle progression
Hormonal assaysModulation of steroid hormone receptorsCompetitive binding to androgen/progesterone receptors
Metabolic studiesInteraction with cytochrome P450 enzymesMetabolic conversion influencing bioavailability

Case Studies

  • Colorectal Cancer Models
    • A study demonstrated that this compound exhibited significant antiproliferative activity against HT-29 colorectal cancer cells. The compound's structure allows it to interact effectively with cellular pathways involved in tumor growth.
  • Synergistic Effects with Chemotherapy
    • Research indicated that combining this compound with standard chemotherapy agents enhanced the overall anticancer effect, suggesting a potential for developing combination therapies.

Mechanism of Action

The mechanism of action of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, initiating a cascade of molecular events that lead to changes in gene expression and cellular function. The tert-butyl(dimethyl)silyl group serves as a protective group, allowing the compound to remain stable and active in various biological environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituents at the 3-Position

The TBS-protected 3β-hydroxy group is a critical feature. Comparisons with other 3-substituted pregnenolone derivatives include:

Compound 3-Position Substituent Key Properties/Applications References
Target Compound TBS ether Enhanced lipophilicity, synthetic stability
Pregnenolone 3-sulfate Sulfate group (SO₃H) Increased polarity, potential for metabolic studies
3-(Formyloxy)-17-hydroxy-pregn-5-en-20-one Formyl ester (OCHO) Labile under basic conditions
3β-Hydroxy-16β-methylpregn-5-en-20-one Free hydroxyl (OH) Direct biological activity (e.g., hormone precursor)

Key Insight: The TBS group improves synthetic versatility compared to polar groups (e.g., sulfate, formyl), while free hydroxyls (as in 16β-methylpregnenolone) are more reactive but less stable .

Modifications at the 17-Position

The 17α-hydroxy group differentiates the target compound from derivatives with alternative substitutions:

Compound 17-Position Substituent Biological/Structural Implications References
Target Compound 17α-hydroxy Potential precursor for corticoid synthesis
(3α,5α)-3,17-Dihydroxypregnan-20-one 17α-hydroxy (5α-reduced backbone) Metabolite in androgen-related studies
17α-Hydroxypregnenolone Free 17α-hydroxy Biosynthetic intermediate in steroidogenesis
3β,17α-Dihydroxy-16α-methylpregnan-20-one 17α-hydroxy with 16α-methyl Modified receptor binding due to steric effects

Key Insight : The 17α-hydroxy group is conserved in many bioactive steroids, but additional substitutions (e.g., 16α-methyl) can alter receptor affinity and metabolic stability .

Backbone and Stereochemical Variations

The Δ⁵-ene structure and stereochemistry at critical positions influence biological activity:

Compound Backbone/Stereochemistry Functional Differences References
Target Compound Δ⁵-ene, 3β-TBS, 17α-OH Synthetic intermediate for C17-modified steroids
5α,6α-Epoxy-3β,17-dihydroxy-16α-methylpregnan-20-one 5α,6α-epoxide, 16α-methyl Epoxide enhances reactivity for further functionalization
(3α,5β)-3-Hydroxypregnan-20-one 5β-reduced backbone, 3α-OH Neuroactive steroid (GABAA receptor modulation)

Key Insight : The Δ⁵-ene backbone is prone to reduction or epoxidation, which can redirect synthetic pathways or biological activity .

Biological Activity

Introduction

The compound (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one , also known by its CAS number 58701-45-4, is a synthetic steroid derivative characterized by a pregnane backbone modified with a tert-butyldimethylsilyl ether group. Its molecular formula is C27H46O2Si, and it has a molecular weight of approximately 430.74 g/mol. This modification enhances the compound's stability and solubility, making it a candidate for various biological applications, particularly in the context of steroid hormone analogs.

Chemical Structure and Properties

The structural complexity of this compound includes multiple stereocenters and functional groups that contribute to its biological activity. The presence of the tert-butyldimethylsilyl (TBDMS) group is significant as it protects hydroxyl groups from unwanted reactions during synthetic processes and enhances the compound's lipophilicity.

PropertyValue
Molecular FormulaC27H46O2Si
Molecular Weight430.74 g/mol
CAS Number58701-45-4
IUPAC Name1-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Biological Activity

Research indicates that This compound exhibits biological activities primarily related to its potential as a steroid hormone analog. Compounds with similar structures frequently interact with steroid hormone receptors and exhibit various effects on cellular processes.

  • Receptor Binding : The compound likely interacts with androgen and progesterone receptors due to its structural similarity to natural steroid hormones.
  • Gene Regulation : Upon binding to these receptors, it may influence gene expression related to growth and metabolism.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Androgenic Activity : Research has shown that compounds with TBDMS modifications can exhibit enhanced androgenic activity compared to their unmodified counterparts. For instance, studies on related pregnane derivatives indicated increased binding affinity to androgen receptors .
  • Anti-inflammatory Effects : Some analogs of this compound have demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines .
  • Metabolic Effects : There is evidence suggesting that steroid derivatives can modulate metabolic pathways in adipocytes and muscle cells, potentially influencing conditions such as obesity and diabetes .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
5-Pregnen-3β-olHydroxy group at C3Naturally occurring steroid
3β-(tert-butyldimethylsilyloxy)-20-methylpregn-5-en-21-olAdditional methyl group at C20Different receptor binding profile
3β-(tert-butyldimethylsilyloxy)-19-hydroxy-pregn-5-en-20-oneHydroxy group at C19Altered metabolic effects

Q & A

Q. What are the recommended synthetic routes for preparing (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via silylation of the parent steroid alcohol using tert-butyldimethylsilyl (TBDMS) chloride. Key steps include:
  • Anhydrous conditions : Use dry dichloromethane or tetrahydrofuran (THF) with nitrogen purging to prevent hydrolysis of the silylating agent .
  • Catalysts : Imidazole or 4-dimethylaminopyridine (DMAP) enhances reactivity by scavenging HCl byproducts .
  • Temperature control : Reactions are typically conducted at 0–25°C, with monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from methanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : A multi-technique approach is required:
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–240 nm) assesses purity (>98%) .
  • Spectroscopy :
  • 1H/13C NMR : Key signals include the TBDMS group (δ ~0.1 ppm for Si(CH3)2) and pregnane backbone protons (δ 5.3–5.4 ppm for C5–C6 double bond) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z = Calculated: 486.3; Observed: 486.4 ± 0.1 .
  • Physicochemical properties : LogP (4.595) and PSA (37.3 Ų) predict membrane permeability and hydrogen-bonding capacity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use respiratory protection (N95 mask) if handling powders .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335: respiratory irritation) .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing stereoisomeric impurities in silylated steroid derivatives?

  • Methodological Answer : Contradictions in spectral data often arise from:
  • Dynamic effects : Variable-temperature NMR (VT-NMR) from –50°C to 50°C identifies conformational exchange broadening .
  • Stereochemical assignments : Use NOESY/ROESY to confirm spatial relationships between TBDMS and pregnane substituents .
  • Computational validation : Compare experimental 13C shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) .

Q. What experimental design principles should guide dose-response studies of this compound’s biological activity?

  • Methodological Answer :
  • Split-plot design : Assign treatments to main plots (e.g., cell lines) and subplots (e.g., concentrations) with ≥4 replicates to control variability .
  • Metabolic interference controls : Include cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Data normalization : Express activity relative to internal standards (e.g., dexamethasone for glucocorticoid receptor assays) .

Q. How can environmental fate studies be structured to assess the compound’s persistence in aquatic ecosystems?

  • Methodological Answer : Follow OECD guidelines for:
  • Biodegradation : Aerobic/anaerobic batch tests with LC-MS/MS quantification of parent compound and metabolites (e.g., desilylated products) .
  • Partition coefficients : Measure log Kow (octanol-water) via shake-flask method (predicted logP = 4.595 ; experimental validation required).
  • Photolysis : Expose to simulated sunlight (λ > 290 nm) and monitor degradation kinetics (HPLC-UV) .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Controlled hydrolysis experiments : Perform pH-rate profiling (pH 1–7, 25–50°C) with HPLC monitoring.
  • Degradant identification : Use high-resolution MS/MS to characterize desilylated (m/z 372.3) and oxidized byproducts .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

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